molecular formula C19H25NO3 B5418335 4-(hydroxymethyl)-1-[(6-methoxy-2-naphthyl)methyl]-4-azepanol

4-(hydroxymethyl)-1-[(6-methoxy-2-naphthyl)methyl]-4-azepanol

Cat. No. B5418335
M. Wt: 315.4 g/mol
InChI Key: JLRUNYFYQWMVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered azepanol ring and the naphthyl group. The presence of the methoxy and hydroxymethyl groups would also add to the complexity. These groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of polar functional groups like hydroxymethyl and methoxy in this compound would likely make it somewhat polar .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information or research on this compound, it’s not possible to provide an accurate mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and reactivity .

properties

IUPAC Name

4-(hydroxymethyl)-1-[(6-methoxynaphthalen-2-yl)methyl]azepan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-23-18-6-5-16-11-15(3-4-17(16)12-18)13-20-9-2-7-19(22,14-21)8-10-20/h3-6,11-12,21-22H,2,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRUNYFYQWMVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CN3CCCC(CC3)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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